molecular formula C15H18O B14487779 1-(2-Methylbutan-2-yl)naphthalen-2-ol CAS No. 64807-65-4

1-(2-Methylbutan-2-yl)naphthalen-2-ol

Cat. No.: B14487779
CAS No.: 64807-65-4
M. Wt: 214.30 g/mol
InChI Key: ZCPKDLHLSYZXQD-UHFFFAOYSA-N
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Description

1-(2-Methylbutan-2-yl)naphthalen-2-ol is an organic compound with the molecular formula C15H20O It is a derivative of naphthalene, featuring a hydroxyl group (-OH) attached to the second carbon of the naphthalene ring and a 2-methylbutan-2-yl group attached to the first carbon of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutan-2-yl)naphthalen-2-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with 2-methylbutan-2-yl halide under basic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylbutan-2-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.

Major Products

    Oxidation: Formation of naphthalen-2-one derivatives.

    Reduction: Formation of naphthalene derivatives without the hydroxyl group.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

1-(2-Methylbutan-2-yl)naphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylbutan-2-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the naphthalene ring structure can interact with hydrophobic regions of proteins and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-2-ol: A simple alcohol with a similar alkyl group but lacking the naphthalene ring.

    Naphthalen-2-ol: A naphthalene derivative with a hydroxyl group but without the alkyl substitution.

Uniqueness

1-(2-Methylbutan-2-yl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and the 2-methylbutan-2-yl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

64807-65-4

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(2-methylbutan-2-yl)naphthalen-2-ol

InChI

InChI=1S/C15H18O/c1-4-15(2,3)14-12-8-6-5-7-11(12)9-10-13(14)16/h5-10,16H,4H2,1-3H3

InChI Key

ZCPKDLHLSYZXQD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=C(C=CC2=CC=CC=C21)O

Origin of Product

United States

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